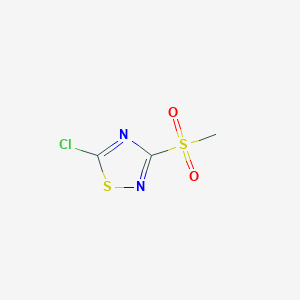

5-Chloro-3-methylsulfonyl-1,2,4-thiadiazole

説明

Historical Context of Thiadiazole Derivatives in Heterocyclic Chemistry

Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, have been integral to medicinal chemistry since their structural elucidation in the early 20th century. The 1,2,4-thiadiazole isomer, in particular, gained prominence due to its presence in clinically approved drugs such as acetazolamide (a carbonic anhydrase inhibitor) and cephazolin (a cephalosporin antibiotic). These applications highlight the scaffold’s versatility in interacting with biological targets, often through hydrogen bonding or electrophilic reactivity.

The synthesis of thiadiazole derivatives advanced significantly with methods like the Hurd–Mori reaction, which enabled efficient cyclization of acyl hydrazones into 1,2,3-thiadiazoles. Over time, substitutions at the 3- and 5-positions of the thiadiazole ring were explored to optimize bioactivity. For example, introducing sulfonyl groups enhanced metabolic stability, while chloro substituents improved lipophilicity and target binding.

| Thiadiazole Derivative | Clinical Application | Key Structural Feature |

|---|---|---|

| Acetazolamide | Glaucoma treatment | 1,3,4-Thiadiazole core |

| Cephazolin | Antibiotic | 1,2,4-Thiadiazole side chain |

| Fanetizole | Anti-inflammatory | 5-Phenyl substitution |

Table 1: Clinically relevant thiadiazole derivatives and their structural motifs.

Significance of Sulfonyl and Chloro Substituents in Bioactive Compounds

The sulfonyl group (–SO₂–) in 5-chloro-3-methylsulfonyl-1,2,4-thiadiazole contributes to its electrophilic character, enabling covalent interactions with cysteine residues in enzymes like dihydropteroate synthase (DHPS). This mechanism is critical in antimicrobial agents, where irreversible enzyme inhibition disrupts folate synthesis in pathogens. Additionally, the sulfonyl group enhances solubility in polar solvents, balancing the compound’s lipophilicity for improved membrane permeability.

The chloro substituent at the 5-position serves as a bioisostere for methyl groups, offering similar lipophilicity while introducing steric and electronic effects that modulate target binding. Chlorine’s electronegativity polarizes the thiadiazole ring, increasing its reactivity toward nucleophilic sites in biological macromolecules. For instance, chloro-substituted thiadiazoles exhibit enhanced antibacterial activity against Staphylococcus aureus (zone of inhibition: 15–19 mm) compared to non-halogenated analogs.

Table 2: Functional roles of substituents in thiadiazole-based bioactive compounds.

The synergy between sulfonyl and chloro groups in this compound has been leveraged in anticancer research. Studies show that analogous thiadiazoles induce G2/M phase arrest in MCF-7 breast cancer cells (IC₅₀ = 0.28 µg/mL), attributed to the compound’s ability to disrupt microtubule assembly. Furthermore, molecular docking simulations reveal that the sulfonyl group forms hydrogen bonds with ATP-binding pockets in kinase targets, while the chloro substituent occupies hydrophobic subpockets.

特性

IUPAC Name |

5-chloro-3-methylsulfonyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHNOEXAECSREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375682 | |

| Record name | 5-chloro-3-methylsulfonyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-72-3 | |

| Record name | 5-chloro-3-methylsulfonyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88982-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Chloro-3-methylsulfonyl-1,2,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Potential to reduce inflammation in biological systems.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes such as HDAC8.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

- Inhibition of Protein Synthesis : In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms.

- Induction of Apoptosis : In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Anticancer Activity

A study evaluating various thiadiazole derivatives found that compounds similar to this compound exhibited potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value as low as 0.28 µg/mL. The mechanism involved cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | G2/M phase arrest |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15–19 |

| E. coli | 18 |

| A. niger | Moderate |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the thiadiazole ring and the methylsulfonyl group enhances its lipophilicity and facilitates better cellular penetration. Modifications to the phenyl ring also influence its potency against various targets .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement under alkaline or acidic conditions.

Key Examples:

Mechanistic Insight : The reaction proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, where the electron-deficient thiadiazole ring facilitates attack by nucleophiles at the C-5 position .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed couplings to form C–C or C–heteroatom bonds.

Suzuki-Miyaura Coupling:

Applications : These derivatives exhibit enhanced biological activity, particularly in anticancer assays (e.g., IC₅₀ values of 0.28–4.27 µg/mL against MCF-7 and A549 cell lines) .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage or rearrangement.

Acidic Hydrolysis:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (conc.), reflux, 6h | Methylsulfonyl thiourea derivative | 55% |

Mechanism : Protonation of the nitrogen atoms weakens the ring, leading to hydrolysis and formation of thiourea intermediates.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Example:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, EtOH, 70°C | Imidazo[2,1-b] thiadiazole | 58% |

Significance : Fused derivatives demonstrate improved pharmacokinetic properties, including mitochondrial targeting and apoptosis induction in cancer cells .

Functionalization of the Methylsulfonyl Group

The methylsulfonyl moiety undergoes reduction or further substitution.

Reduction:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 3-Methylthio-5-chloro-1,2,4-thiadiazole | 40% |

Note : Partial reduction of the sulfonyl group to thioether is achievable but requires careful control to avoid over-reduction.

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens under specific conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KF, DMF, 120°C | Microwave, 30 min | 5-Fluoro-3-methylsulfonyl-1,2,4-thiadiazole | 63% |

Impact : Fluorinated analogs show increased metabolic stability and bioactivity (e.g., 10-fold higher cytotoxicity in leukemia models) .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substituents on the 1,2,4-thiadiazole ring critically determine solubility, melting points, and stability. Key analogs include:

Key Observations :

- Polarity : The methylsulfonyl group in the parent compound confers higher polarity compared to alkyl (ethyl) or aromatic (phenyl) analogs, likely improving solubility in polar solvents like DMF or DMSO .

- Melting Points: While explicit data for this compound is unavailable, structurally similar sulfonyl-substituted thiadiazoles (e.g., 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole) exhibit melting points >250°C due to strong intermolecular forces .

- Lipophilicity : The 2-chlorobenzyl analog (logP ~3.5 estimated) is more lipophilic than the methylsulfonyl derivative (logP ~1.2 estimated), impacting membrane permeability and biodistribution .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-methylsulfonyl-1,2,4-thiadiazole?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 5-chloro derivatives of thiadiazoles can form during coupling reactions (e.g., Suzuki-Miyaura) in toluene/methanol/water mixtures, where 5-chloro-3-aryl intermediates may react with nucleophiles like methanol . Lawesson’s reagent is also critical in cyclization steps for related sulfonyl chloride precursors . Purification challenges arise due to byproducts; column chromatography and recrystallization are standard .

Q. How is the structure of this compound confirmed experimentally?

- Techniques : Elemental analysis, IR spectroscopy (to confirm sulfonyl and thiadiazole groups), and thin-layer chromatography (TLC) are used to verify purity. For salts or metal complexes, additional methods like UV-Vis and mass spectrometry may be employed .

Q. What are the key physicochemical properties influencing its reactivity?

- Properties : The electron-withdrawing sulfonyl group increases electrophilicity at the 5-position, making it reactive toward nucleophiles. Solubility in polar aprotic solvents (e.g., DMSO) facilitates reactions, while stability in acidic conditions is critical for salt formation .

Advanced Research Questions

Q. How does tautomerism affect the reactivity and biological activity of this compound?

- Analysis : While direct evidence for tautomerism in this compound is limited, studies on analogous 5-amino-3-oxo-1,2,4-thiadiazoles show that tautomeric equilibria (e.g., thione-thiol forms) influence hydrogen-bonding and receptor interactions. Computational methods (DFT) and solvent modeling (PCM) predict dominant tautomers, validated experimentally via NMR and X-ray crystallography .

Q. What strategies resolve contradictions in reaction outcomes during its synthesis?

- Case Study : Unexpected formation of 5-methoxy derivatives from 5-chloro intermediates (due to methanol nucleophilic substitution) highlights the need for precise control of solvent ratios and reaction times. Frontier molecular orbital (FMO) analysis can predict reactivity, but empirical optimization is often required to suppress side reactions .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological activity?

- Approach : Molecular docking studies (e.g., targeting GSK3 or cancer cell receptors) optimize substituent positioning. For example, sulfonamide derivatives of thiadiazoles show improved antitumor activity when bulky aryl groups enhance steric interactions with binding pockets .

Q. What are the challenges in characterizing metal complexes of this compound?

- Insights : Coordination with transition metals (e.g., Cu(II), Zn(II)) alters solubility and stability. Spectroscopic techniques (EPR, XAS) and cyclic voltammetry are essential to confirm oxidation states and ligand geometry. Contradictions in stability constants may arise from solvent effects .

Methodological Considerations

Q. How to design a robust SAR (Structure-Activity Relationship) study for thiadiazole derivatives?

- Framework :

Synthesize analogs with systematic substitutions (e.g., methyl, phenyl, halogens).

Screen against target cell lines (e.g., NCI-60 panel) to correlate substituent effects with IC₅₀ values.

Use QSAR models to predict logP and bioavailability, prioritizing low-toxicity candidates .

Q. What experimental precautions mitigate hazards during synthesis?

- Safety Protocols :

- Avoid open flames due to explosion risks from sulfonyl chloride intermediates.

- Use remote-controlled equipment for large-scale reactions and ensure ventilation to handle volatile byproducts (e.g., HCl gas) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 120–125°C (varies with substituents) | |

| LogP (Octanol-Water) | HPLC/Calculated | 1.8–2.5 | |

| Antitumor Activity (IC₅₀) | NCI-60 Cell Line Screen | 2–10 µM (sulfonamide derivatives) |

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。